molecular formula C9H12N6O B3111076 6-Morpholino-9H-purin-2-amine CAS No. 18202-52-3

6-Morpholino-9H-purin-2-amine

Cat. No.: B3111076
CAS No.: 18202-52-3
M. Wt: 220.23 g/mol
InChI Key: YHWYXKVJFBDUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Morpholino-9H-purin-2-amine is a purine derivative that has garnered significant interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a morpholine ring attached to the purine nucleus, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholino-9H-purin-2-amine typically involves the reaction of 6-chloropurine with morpholine under specific conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atom by the morpholine group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Morpholino-9H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while substitution reactions can produce various morpholine-substituted purine derivatives .

Scientific Research Applications

6-Morpholino-9H-purin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    6-Amino-9H-purin-2-amine: Similar structure but with an amino group instead of a morpholine ring.

    9-Methyl-6-morpholino-9H-purin-2-amine: A methyl group at the 9-position.

Uniqueness

6-Morpholino-9H-purin-2-amine is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability compared to other purine derivatives. This structural feature also contributes to its higher affinity for certain molecular targets, making it a more potent inhibitor in various biological assays .

Properties

IUPAC Name

6-morpholin-4-yl-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c10-9-13-7-6(11-5-12-7)8(14-9)15-1-3-16-4-2-15/h5H,1-4H2,(H3,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWYXKVJFBDUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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